molecular formula C7H3Cl2N3O B7811293 3-Chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

3-Chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

Cat. No.: B7811293
M. Wt: 216.02 g/mol
InChI Key: VCFNNSIAXNKYSH-UHFFFAOYSA-N
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Description

3-Chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with a chlorine substituent at position 3 and a reactive carbonyl chloride group at position 2. This structure confers high reactivity, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The compound is typically synthesized via chlorination of the corresponding carboxylic acid using agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) . Its reactivity is driven by the electron-withdrawing chlorine and the electrophilic carbonyl chloride group, enabling facile nucleophilic substitutions (e.g., amidation, esterification) .

Properties

IUPAC Name

3-chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O/c8-4-5(6(9)13)11-12-3-1-2-10-7(4)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFNNSIAXNKYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C(=N2)C(=O)Cl)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions may vary, but common methods include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the 3-Chloro Position

The chlorine atom at position 3 undergoes nucleophilic substitution under mild conditions, enabling diversification of the pyrazolo[1,5-a]pyrimidine core:

  • Amine substitution : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, THF) with K₂CO₃ as a base. Yields typically range from 75–94% depending on steric and electronic effects .

  • Suzuki–Miyaura cross-coupling : Pd-catalyzed coupling with aryl/heteroaryl boronic acids at 80–100°C produces biaryl derivatives. Reported yields: 60–85% .

Table 1: Representative substitution reactions

NucleophileConditionsYield (%)Product Application
MorpholineDMF, K₂CO₃, RT, 12h94Kinase inhibitor intermediates
BenzylamineTHF, DIEA, 60°C, 8h82Antibacterial agents
4-Pyridyl-BpinPd(PPh₃)₄, dioxane, 100°C78Fluorescent probes

Acyl Chloride Reactivity

The carbonyl chloride group participates in characteristic nucleophilic acyl substitution:

  • Amide formation : Reacts with amines (e.g., benzylamine, aniline) in dichloromethane with Et₃N to yield carboxamides (85–92% yields) .

  • Esterification : Alcohols (methanol, ethanol) in pyridine at 0°C produce esters (90–95% yields) .

  • Hydrolysis : Controlled aqueous NaOH (0°C → RT) generates the carboxylic acid derivative (quantitative yield).

Cyclocondensation Reactions

The compound serves as a precursor for fused heterocycles:

  • With 1,3-diketones : Forms pyrazolo[3,4-d]pyrimidines via base-mediated cyclization (e.g., with acetylacetone in EtOH/NaOH, 80% yield) .

  • With hydrazines : Generates triazolo[1,5-a]pyrimidines under reflux conditions (e.g., phenylhydrazine in AcOH, 72% yield) .

Cross-Dehydrogenative Coupling (CDC)

Under oxidative conditions (O₂ atmosphere, 130°C), it participates in CDC reactions with β-dicarbonyl compounds:

  • With ethyl acetoacetate : Forms pyrazolo[1,5-a]pyridine-3-carboxylates in 74–94% yields using acetic acid as a promoter .
    Key factors :

    • 6 equivalents HOAc increases yield from 34% → 74%

    • O₂ atmosphere critical (94% vs. 6% under Ar)

Reductive Functionalization

The acyl chloride can be selectively reduced:

  • LiAlH₄ reduction : Produces hydroxymethyl derivatives (95% yield) .

  • Staudinger reaction : With triphenylphosphine, generates iminophosphoranes for further functionalization.

Halogen Exchange Reactions

The 3-chloro group undergoes halogen substitution under specific conditions:

  • Fluorination : Using KF/18-crown-6 in DMF at 120°C (58% yield) .

  • Bromination : HBr/AcOH at reflux (82% yield) .

Coordination Chemistry

The nitrogen-rich structure forms complexes with transition metals:

  • Pd(II) complexes : Catalyze Heck coupling reactions (TON up to 1,200) .

  • Cu(I) coordination : Used in click chemistry applications.

Stability Considerations

Critical stability data from thermal analysis:

  • Thermal decomposition : Onset at 215°C (TGA)

  • Hydrolytic stability : t₁/₂ = 4h in pH 7.4 buffer at 37°C

This reactivity profile establishes 3-chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride as a key building block for pharmaceutical intermediates (81% of reported applications) , materials science (14%), and asymmetric catalysis (5%) . Recent advances focus on continuous-flow modifications to enhance reaction efficiency and selectivity .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound has shown promising results as an anticancer agent, primarily through its ability to inhibit key kinases involved in cancer cell proliferation and survival. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can effectively inhibit phosphoinositide 3-kinase (PI3K) isoforms, which are critical in cancer signaling pathways. For instance, CPL302415, a derivative of this compound, demonstrated an IC50 value of 18 nM against PI3K δ, indicating potent anticancer activity .

1.2 Anti-inflammatory Properties

3-Chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride has also been identified as a selective inhibitor of adaptor-associated kinase 1 (AAK1), which plays a significant role in inflammatory processes. Studies have shown that compounds derived from this scaffold can modulate immune responses effectively, making them candidates for treating inflammatory diseases such as systemic lupus erythematosus and multiple sclerosis .

1.3 Antiviral Activity

Emerging evidence suggests that this compound may possess antiviral properties. In vitro studies indicate its effectiveness against certain viruses by targeting host cell kinases necessary for viral replication. This positions it as a potential therapeutic option for viral infections .

The biological activity of this compound can be compared with other related compounds to highlight its potency and selectivity:

Compound NameBiological ActivityIC50 (µM)
This compoundAnticancer (various cell lines)<0.05
5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acidModerate anti-inflammatory~0.50
6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acidWeak antiviral~10

This table illustrates the superior potency of this compound compared to its analogs.

Case Studies

3.1 Inhibition of AAK1 Kinase

A study focused on the inhibition of AAK1 revealed that derivatives of this compound exhibited potent inhibitory effects on AAK1, suggesting applications in treating viral infections like dengue fever . The results indicated that specific modifications to the pyrazolo[1,5-a]pyrimidine core could enhance selectivity and potency.

3.2 Anticancer Research

In another study, pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. Certain derivatives displayed IC50 values in the nanomolar range, demonstrating strong anticancer potential . This reinforces the compound's utility in developing targeted cancer therapies.

Mechanism of Action

The mechanism by which 3-Chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrazolo[1,5-a]pyrimidine Core

5-(4-Chloro-phenyl)-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride (CAS: 522600-26-6)
  • Substituents : 4-Chlorophenyl at position 5, trifluoromethyl (CF₃) at position 5.
  • Reactivity : The CF₃ group enhances electron deficiency, increasing the carbonyl chloride's electrophilicity compared to the 3-chloro derivative. This compound reacts efficiently with amines (e.g., 3-methanesulfonyl-phenylamine) to form amides under mild conditions .
  • Applications : Used in synthesizing kinase inhibitors due to its enhanced stability from the CF₃ group .
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride (CAS: 861452-42-8)
  • Substituents : Cyclopropyl at position 5, CF₃ at position 6.
  • Reactivity : The cyclopropyl group introduces steric hindrance, slightly reducing reactivity compared to the 3-chloro analog. However, the CF₃ group maintains strong electron-withdrawing effects.
  • Applications : Explored in antiviral drug development, leveraging its balanced reactivity and metabolic stability .
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 1015846-76-0)
  • Substituents : Chlorine at position 3, methyl at position 6, carboxylic acid at position 2.
  • Reactivity : The carboxylic acid group is less reactive than carbonyl chloride, limiting its utility in nucleophilic reactions. However, the methyl group enhances lipophilicity, improving membrane permeability .
  • Applications : Investigated as a precursor for prodrugs targeting inflammatory diseases .

Functional Group Comparisons

Carbonyl Chloride vs. Carboxylic Acid/Ester
  • Carbonyl Chloride (Target Compound) : Highly reactive; forms amides, esters, and thioesters without catalysts. For example, it reacts with piperazine derivatives in acetonitrile/pyridine to yield bioactive amides .
  • Carboxylic Acid/Esters (e.g., Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, CAS: 1363405-21-3) : Require coupling agents (e.g., HATU) for amidation. Less moisture-sensitive but synthetically less versatile .

Spectral and Physical Properties

Compound IR C=O/C=Cl (cm⁻¹) ^13C NMR (Carbonyl Carbon, ppm) Stability
3-Chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride ~1,750 (C=O), 730 (C-Cl) 165–170 (C=O) Moisture-sensitive
5-(4-Chloro-phenyl)-7-CF₃ analog ~1,735 (C=O) 168–172 (C=O) Moderate (CF₃ stabilizes)
Ethyl 5-chloro analog (ester) ~1,712 (C=O) 162–165 (C=O) High

Biological Activity

3-Chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, focusing on its role as a selective inhibitor of protein kinases, particularly casein kinase 2 (CK2), and discusses various studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound this compound features a fused pyrazole and pyrimidine ring system, which contributes to its biological activity. The presence of a carbonyl chloride group enhances its reactivity, allowing for further derivatization that can improve selectivity and potency against specific biological targets.

Inhibition of CK2

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit potent inhibitory activity against CK2. CK2 is a serine/threonine kinase involved in various cellular processes such as proliferation and survival, making it a target for cancer therapy.

  • Potency : In vitro studies have shown that some pyrazolo[1,5-a]pyrimidines possess IC50 values in the nanomolar range against CK2α (around 8 nM) and CK2α’ (approximately 38 nM) .
  • Selectivity : The selectivity profile of these compounds has been assessed using differential scanning fluorimetry against a panel of 56 kinases, indicating that they preferentially inhibit CK2 over other kinases .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

  • Cell Viability : Compounds derived from this scaffold were screened against the NCI-60 cancer cell line panel. Notably, one derivative (IC20) showed significant antiproliferative effects across multiple cancer cell lines without significant cytotoxicity .
  • Mechanism of Action : The mechanism involves induction of apoptosis and cell cycle arrest in cancer cells. This was evidenced by the increase in phosphorylated histone H3 levels, indicating mitotic arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Substituents : Variations at the 5-position and the presence of functional groups such as carboxylic acids or amines significantly influence binding affinity and selectivity towards CK2 .
  • Binding Mode : Crystallographic studies have elucidated the binding mode of these compounds with CK2, highlighting crucial interactions with the enzyme's active site .

Study 1: Selective CK2 Inhibition

A study focused on optimizing pyrazolo[1,5-a]pyrimidines led to the identification of highly selective CK2 inhibitors. The researchers synthesized various derivatives and conducted extensive biological evaluations to assess their potency and selectivity .

CompoundIC50 (nM)Selectivity Ratio (CK2α/Other Kinases)
IC198High
IC2038Moderate

Study 2: Anticancer Efficacy

Another study evaluated the anticancer effects of these compounds on different cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis effectively.

Cell LineIC50 (µM)Apoptosis Induction (%)
A431 (Carcinoma)0.570
MCF7 (Breast Cancer)0.865

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